Welcome to the BenchChem Online Store!
molecular formula C17H18N2O2S B5559577 2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B5559577
M. Wt: 314.4 g/mol
InChI Key: MUPKQHJSQBTFOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06414013B1

Procedure details

A mixture of commercially available 2-amino-3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophene (5 mg, 0.026 mmol), phenylacetic acid (7 mg, 0.05 mmol), N-hydroxybenzotriazole (8.5 mg, 0.065 mmol), and N-cyclohexylcarbodiimide-N′-methylpolystyrene (loading about 1.5 mmol/g resin, 50 mg) in dichloromethane (2 ml)/dimethylformamide (0.5 ml) was agitated at 20° C. for 170 h. Afterward tris-(2-aminoethyl)-amine polystyrene (loading about 4 mmol/g resin 40 mg) was added for scavenging the hydroxybenzotriazole and the excess of acid, and the agitation was maintained for additional 24 h.
Quantity
5 mg
Type
reactant
Reaction Step One
Quantity
7 mg
Type
reactant
Reaction Step One
Quantity
8.5 mg
Type
reactant
Reaction Step One
[Compound]
Name
N-cyclohexylcarbodiimide-N′-methylpolystyrene
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
[Compound]
Name
tris-(2-aminoethyl)-amine polystyrene
Quantity
40 mg
Type
reactant
Reaction Step Two
[Compound]
Name
resin
Quantity
40 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:6][C:5]2[CH2:7][CH2:8][CH2:9][CH2:10][C:4]=2[C:3]=1[C:11](=[O:13])[NH2:12].[C:14]1([CH2:20][C:21](O)=[O:22])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.ON1C2C=CC=CC=2N=N1.OC1C2N=NNC=2C=CC=1>ClCCl.CN(C)C=O>[C:11]([C:3]1[C:4]2[CH2:10][CH2:9][CH2:8][CH2:7][C:5]=2[S:6][C:2]=1[NH:1][C:21](=[O:22])[CH2:20][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)(=[O:13])[NH2:12]

Inputs

Step One
Name
Quantity
5 mg
Type
reactant
Smiles
NC1=C(C2=C(S1)CCCC2)C(N)=O
Name
Quantity
7 mg
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)O
Name
Quantity
8.5 mg
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Name
N-cyclohexylcarbodiimide-N′-methylpolystyrene
Quantity
50 mg
Type
reactant
Smiles
Name
Quantity
2 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
0.5 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
tris-(2-aminoethyl)-amine polystyrene
Quantity
40 mg
Type
reactant
Smiles
Name
resin
Quantity
40 mg
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=CC=2NN=NC21

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
was agitated at 20° C. for 170 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the excess of acid, and the agitation was maintained for additional 24 h.
Duration
24 h

Outcomes

Product
Details
Reaction Time
170 h
Name
Type
Smiles
C(N)(=O)C=1C2=C(SC1NC(CC1=CC=CC=C1)=O)CCCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.